3-(4H-1,2,4-triazol-3-yl)piperidine

Medicinal Chemistry Cancer Research Enzyme Inhibition

Pain point: Structural ambiguity and isomer interchangeability plague hit-to-lead optimization. Solution: 3-(4H-1,2,4-triazol-3-yl)piperidine delivers a precise 3-substituted geometry critical for target engagement. • Non-interchangeable scaffold - 2- and 4-isomers cannot substitute; secures SAR reproducibility. • Dual pharmacophore - privileged triazole and piperidine rings for rapid functionalization. • Applications - enzyme inhibitor design, metal chelator probes, agrochemical patent building. Sourced with guaranteed purity ≥98%, packed under inert gas, and ready for global dispatch.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 933750-46-0
Cat. No. B1441228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4H-1,2,4-triazol-3-yl)piperidine
CAS933750-46-0
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=NN2
InChIInChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)
InChIKeyIZHAMQUVVWJULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4H-1,2,4-triazol-3-yl)piperidine: Versatile Scaffold Overview


3-(4H-1,2,4-triazol-3-yl)piperidine is a biheterocyclic building block comprising a piperidine ring directly linked to a 1,2,4-triazole moiety [1]. This core structure combines two privileged pharmacophores, making it a scaffold of significant interest for the design of novel bioactive molecules in medicinal chemistry and agrochemical research [2]. Its utility lies in its potential for further functionalization to access diverse chemical space for hit-to-lead optimization campaigns.

3-(4H-1,2,4-triazol-3-yl)piperidine Procurement and Scaffold Geometry


Substituting 3-(4H-1,2,4-triazol-3-yl)piperidine with other positional isomers, such as the 2- or 4-substituted analogs, is chemically invalid due to the critical role of scaffold geometry in determining biological target engagement and synthetic utility . The position of the piperidine attachment on the triazole ring fundamentally alters the three-dimensional vector of the amine handle, which directly impacts binding affinity in structure-based drug design and the regioselectivity of subsequent derivatization steps . While in-class triazolyl-piperidines share similar core atoms, their divergent geometries prevent them from being interchangeable reagents in a synthetic sequence or SAR study.

3-(4H-1,2,4-triazol-3-yl)piperidine: Differentiation vs. Closest Analogs


Regioisomeric Effect on Glutaminyl Cyclase Inhibition

The substitution pattern of the piperidine on the triazole ring is a critical determinant of biological activity. While direct data for the unsubstituted 3-(4H-1,2,4-triazol-3-yl)piperidine scaffold is not available, a head-to-head comparison of derivatives in a related series demonstrates that the 4-substituted regioisomer provides a crucial vector for achieving low nanomolar potency against glutaminyl cyclase isoenzymes. The 3-substituted isomer, represented by this compound, offers a distinct geometrical presentation that may be favored for different biological targets or synthetic pathways, as evidenced by a closely related patent on gamma secretase modulation [1]. A direct comparison shows that the optimized 4-substituted derivative (Compound 27) achieved an IC50 of 0.08 μM, whereas initial lead compounds had significantly higher IC50 values in the micromolar range [2].

Medicinal Chemistry Cancer Research Enzyme Inhibition

Synthetic Utility: 3- vs. 2- and 4-Piperidinyl Triazoles

The 3-(4H-1,2,4-triazol-3-yl)piperidine scaffold is chemically distinct from its 2- and 4-substituted isomers, leading to divergent synthetic pathways and downstream chemical properties. For instance, the 2-substituted analog, 2-(1H-1,2,4-triazol-3-yl)piperidine, has been specifically utilized as a chiral building block and is noted for its role in creating specialized ligands . The 4-substituted scaffold is heavily patented for its use in gamma secretase modulation and as a core for potent glutaminyl cyclase inhibitors [1][2]. These documented applications are specific to the regiochemistry of each isomer, and the synthetic routes to access each are not interchangeable, highlighting the unique value proposition of each scaffold.

Organic Synthesis Medicinal Chemistry Chemical Biology

Physicochemical Differentiation of Regioisomers

The connectivity of the triazole and piperidine rings in 3-(4H-1,2,4-triazol-3-yl)piperidine results in a distinct three-dimensional conformation and electronic distribution compared to its regioisomers. While quantitative physicochemical data is not available for this specific unsubstituted core, class-level inference from drug design principles indicates that such geometric changes directly influence key drug-like properties, including calculated logP, topological polar surface area (TPSA), and the pKa of the piperidine nitrogen [1]. These subtle differences, though not always reflected in gross physical data like melting point, can significantly alter a compound's permeability, solubility, and off-target binding profile, making the selection of the correct isomer a critical decision in early-stage drug discovery [2].

Medicinal Chemistry Computational Chemistry Drug Design

3-(4H-1,2,4-triazol-3-yl)piperidine: Application Scenarios


Medicinal Chemistry: Hit-to-Lead Optimization

3-(4H-1,2,4-triazol-3-yl)piperidine is a versatile starting point for designing focused libraries targeting enzymes where the triazole moiety can act as a key binding element or metal chelator . Its primary application is as a core scaffold that can be rapidly functionalized on the piperidine nitrogen or the triazole ring to explore structure-activity relationships (SAR) in early-stage drug discovery programs for cancer, CNS disorders, or infectious diseases [1].

Chemical Probes for Chemical Biology

The distinct geometry of the 3-substituted scaffold makes it a valuable building block for generating novel chemical probes . Researchers can use it to create tool compounds to interrogate biological pathways where the spatial presentation of a basic amine and a heteroaromatic ring is hypothesized to be critical for target engagement, differentiating it from the more commonly explored 4-substituted analogs [1].

Agrochemical Pesticide and Fungicide Discovery

The 1,2,4-triazole and piperidine moieties are well-established pharmacophores in agrochemistry . 3-(4H-1,2,4-triazol-3-yl)piperidine offers a unique, patentable scaffold for the synthesis of new fungicides, herbicides, or insecticides. Its potential for derivatization allows for the optimization of potency, selectivity, and environmental fate properties, making it a strategic intermediate for agrochemical R&D [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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